molecular formula C15H22O B14828367 2-Cyclopropoxy-1,3-diisopropylbenzene

2-Cyclopropoxy-1,3-diisopropylbenzene

Katalognummer: B14828367
Molekulargewicht: 218.33 g/mol
InChI-Schlüssel: WSGFDDMKRIEFQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-1,3-diisopropylbenzene is an organic compound with the molecular formula C15H22O It is a derivative of diisopropylbenzene, where a cyclopropoxy group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-1,3-diisopropylbenzene typically involves the alkylation of 1,3-diisopropylbenzene with cyclopropyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the cyclopropoxy group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalytic systems can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding hydroperoxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions include hydroperoxides, alcohols, and various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-1,3-diisopropylbenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Cyclopropoxy-1,3-diisopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group can influence the compound’s binding affinity and specificity, leading to various biochemical effects. The pathways involved may include oxidative stress responses and signal transduction mechanisms.

Vergleich Mit ähnlichen Verbindungen

    1,3-Diisopropylbenzene: A precursor to 2-Cyclopropoxy-1,3-diisopropylbenzene, used in similar applications.

    1,4-Diisopropylbenzene: Another isomer with different substitution patterns and properties.

    Propofol: A compound with a similar structure but with a hydroxyl group instead of a cyclopropoxy group, used as an anesthetic.

Uniqueness: this compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C15H22O

Molekulargewicht

218.33 g/mol

IUPAC-Name

2-cyclopropyloxy-1,3-di(propan-2-yl)benzene

InChI

InChI=1S/C15H22O/c1-10(2)13-6-5-7-14(11(3)4)15(13)16-12-8-9-12/h5-7,10-12H,8-9H2,1-4H3

InChI-Schlüssel

WSGFDDMKRIEFQH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.